Bienvenue dans la boutique en ligne BenchChem!

L-741671

Brain penetration CNS pharmacokinetics NK1 antagonist

Select L-741671 (2S,3S-enantiomer) for robust CNS target engagement in gerbil or guinea-pig models (Ki=0.08 nM gerbil; ID50=3 mg/kg guinea-pig). Its high brain penetration and lack of SERT inhibition ensure unambiguous NK1 receptor blockade. Inactive (2R,3R)-enantiomer L-733,061 is available for rigorous experimental controls.

Molecular Formula C23H22F6N4O2
Molecular Weight 500.4 g/mol
CAS No. 187724-85-2
Cat. No. B1674071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-741671
CAS187724-85-2
SynonymsL 741671;  L-741671;  L741671;  L-741,671;  L 741,671;  L741,671; 
Molecular FormulaC23H22F6N4O2
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESC1CC(C(N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C23H22F6N4O2/c24-22(25,26)16-9-14(10-17(11-16)23(27,28)29)13-35-18-7-4-8-33(12-19-30-21(34)32-31-19)20(18)15-5-2-1-3-6-15/h1-3,5-6,9-11,18,20H,4,7-8,12-13H2,(H2,30,31,32,34)/t18-,20-/m0/s1
InChIKeyZUWHBRRBKKTMQO-ICSRJNTNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-741671 (CAS 187724-85-2): A High-Potency, Brain-Penetrant NK1 Receptor Antagonist for CNS-Focused Preclinical Research


L-741671 (5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one) is a non-peptide, orally bioavailable, brain-penetrant antagonist of the human neurokinin-1 (hNK1) receptor [1]. Developed at Merck Sharp & Dohme Research Laboratories, it belongs to the N-heteroaryl-2-phenyl-3-(benzyloxy)piperidine class and was identified as compound 12 in the seminal medicinal chemistry series [1]. L-741671 displays sub-nanomolar affinity for the human NK1 receptor (Ki 0.03 nM) and demonstrates high selectivity over NK2 and NK3 receptors (>1,000 nM) as well as the L-type calcium channel (IC50 >10,000 nM) [2]. The compound is classified under MeSH as a Neurokinin-1 Receptor Antagonist [3] and has been widely used as a reference tool in preclinical models of chemotherapy-induced emesis, pain, and neurogenic inflammation.

Why Generic NK1 Antagonist Substitution Fails: Structural Determinants of L-741671 Differentiation Within the Piperidine Ether Class


NK1 receptor antagonists within the piperidine ether family are not interchangeable. Small structural modifications in the N-heteroaryl substituent produce profound differences in receptor affinity, metabolic stability, oral bioavailability, and crucially, brain penetration. L-741671 incorporates a triazolone heterocycle that simultaneously optimizes multiple parameters: the reduced basicity of the piperidine nitrogen (pKa 5.3) eliminates L-type calcium channel binding, while the polar carbonyl group enhances hNK1 affinity 25-fold over the lead carboxamide [1]. In contrast, the quaternized analog L-743,310, which carries a permanent positive charge, is essentially excluded from the CNS despite equivalent peripheral NK1 antagonism [2]. Even the closely related triazole analog (compound 11) differs substantially in metabolic stability and oral bioavailability [1]. These structure-driven divergences mean that substituting L-741671 with another in-class compound without matching its brain penetration, selectivity, and pharmacokinetic profile will yield fundamentally different experimental outcomes.

L-741671 Product-Specific Quantitative Evidence: Differentiated Performance Against Closest Structural Analogs


Brain Penetration: Direct In Situ Perfusion Comparison of L-741671 vs. Quaternized Analog L-743,310 in Anaesthetised Rats

In a head-to-head in situ brain perfusion study in anaesthetised rats, L-741671 demonstrated substantially greater brain penetration than the quaternized analog L-743,310. The brain entry rate of L-743,310 was comparable to that of the poorly brain-penetrant plasma marker inulin, whereas L-741671 achieved meaningful CNS exposure [1]. Both compounds exhibited equivalent peripheral functional activity (ID50s of 1.6 and 2 μg/kg i.v., respectively, in the guinea pig oesophagus plasma protein extravasation assay) [1]. This controlled comparison isolates brain penetration as the sole differentiating factor, as the two compounds share the same core scaffold and differ only in the quaternization of the piperidine nitrogen in L-743,310.

Brain penetration CNS pharmacokinetics NK1 antagonist blood-brain barrier

hNK1 Receptor Affinity: 25-Fold In Vitro Potency Gain of L-741671 Over the Lead Carboxamide Piperidine Ether

L-741671 (compound 12, the triazolone) exhibits an IC50 of 0.05 nM at the cloned human NK1 receptor expressed in CHO cells, representing a 25-fold increase in affinity over the lead carboxamidomethyl piperidine ether 1 (IC50 1.3 nM) and a 4.4-fold improvement over the triazole analog 11 (IC50 0.22 nM) [1]. The N-heteroaryl substituent is the sole structural variable across these comparators; the piperidine ether core bearing the 3,5-bis(trifluoromethyl)benzyloxy and 2-phenyl groups is conserved. This demonstrates that the triazolone heterocycle provides a specific and quantifiable affinity enhancement at the NK1 binding site.

hNK1 receptor binding affinity structure-activity relationship triazolone

Rat Liver Microsomal Stability: Triazolone L-741671 (84% Remaining at 24 h) vs. Triazole, Imidazole, and Oxazole Analogs

In rat liver microsome incubations (25 μM compound, 1.45 nM P-450/mg microsomal protein), L-741671 (triazolone 12) demonstrated superior metabolic stability with 84% of parent compound remaining after 24 h, compared to only 33% for the triazole analog 11, 18% for the imidazole analog 8, and near-complete degradation of the oxazole analog 4 within 15 min [1]. This rank-order stability (triazolone > triazole > imidazole > oxazole) is driven by the heterocyclic substituent alone, establishing the triazolone as the most stable heterocycle in the series.

Metabolic stability rat liver microsomes triazolone heterocycle stability

In Vivo Anti-Emetic Efficacy: Brain-Penetration-Dependent Activity of L-741671 vs. Brain-Excluded L-743,310 in Ferret Cisplatin-Induced Emesis

In the ferret cisplatin-induced emesis model (cisplatin 10 mg/kg i.v.), systemically administered L-741671 produced marked dose-dependent inhibition of retching and vomiting at 0.3, 1, and 3 mg/kg i.v., whereas L-743,310 was completely inactive at 3 and 10 μg/kg i.v. [1]. Crucially, when both compounds were administered directly into the CNS (30 μg into the nucleus tractus solitarius or 200 μg intracisternally for L-743,310), they showed equivalent anti-emetic activity [1]. This confirms that the lack of systemic efficacy of L-743,310 is solely attributable to its inability to cross the blood-brain barrier, not to any deficiency in target engagement.

Chemotherapy-induced emesis ferret model cisplatin CNS penetration

Oral Bioavailability: 2.5-Fold Advantage of L-741671 (46%) Over Triazole Analog 11 (18%) in Rat Pharmacokinetics

Full pharmacokinetic evaluation in rat (i.v. and p.o. dosing at 3 mg/kg) revealed that L-741671 (triazolone 12) achieves an oral bioavailability of 46%, compared to 18% for the triazole analog 11 [1]. While L-741671 exhibits higher plasma clearance (73 vs 46 mL/kg/min for 11), this is compensated by a 2.5-fold larger volume of distribution (6.5 vs 2.6 L/kg), resulting in a net bioavailability advantage. In rhesus monkey, L-741671 also demonstrated oral bioavailability of 24% [1]. The SPIDER assay (substance P-induced dermal extravasation in guinea pig) further confirmed the functional consequence: L-741671 ID50 = 0.037 mg/kg p.o., representing a 10.8-fold improvement over the triazole 11 (ID50 = 0.4 mg/kg p.o.) and a 43-fold improvement over CP-99,994 (ID50 = 1.6 mg/kg p.o.) [1].

Oral bioavailability rat pharmacokinetics triazolone clearance

Selectivity Profile: Negligible Calcium Channel Binding (IC50 >10,000 nM) and >1,000 nM at NK2/NK3 for L-741671

L-741671 demonstrates a clean selectivity profile attributable to the reduced basicity of the piperidine nitrogen (pKa 5.3), which results in complete abolition of binding to the L-type calcium channel (IC50 >10,000 nM) [1]. In contrast, earlier piperidine-based NK1 antagonists such as CP-99,994 carry significant calcium channel liability, which was a recognized concern for the clinical utility of this class [1]. L-741671 also displays high selectivity over the related neurokinin receptors NK2 and NK3 (Ki >1,000 nM for both), and no significant interactions were identified when screened against a panel of G-protein-coupled receptors and ion channels [1]. Comprehensive binding data from the BindingDB confirm sub-nanomolar affinity for the human NK1 receptor (IC50 0.05 nM) across multiple independent determinations [2].

Selectivity calcium channel NK2 NK3 off-target

L-741671 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


CNS-Penetrant NK1 Tool Compound for Chemotherapy-Induced Emesis and Central Emetic Pathway Research

L-741671 is the compound of choice for studies requiring concurrent high-affinity NK1 blockade and reliable brain exposure. In the ferret cisplatin emesis model, systemically administered L-741671 produced dose-dependent inhibition of retching and vomiting (0.3-3 mg/kg i.v.), whereas the brain-excluded analog L-743,310 was inactive at equivalent peripheral exposures [1]. Researchers investigating central emetic pathways or evaluating NK1 antagonists for chemotherapy-induced nausea and vomiting (CINV) should select L-741671 over L-743,310 or other brain-impermeant NK1 antagonists to ensure that observed anti-emetic effects reflect genuine central target engagement.

Oral Dosing Paradigms Requiring High Bioavailability and Metabolic Stability in Rodent Models

For studies requiring oral administration in rats, L-741671 provides 46% oral bioavailability, a 2.5-fold advantage over its closest structural analog (triazole 11, 18%) [2]. Combined with 84% microsomal stability at 24 h—the highest in the piperidine ether series—this compound supports sustained target engagement with once-daily oral dosing in chronic pain, inflammation, or anxiety models where repeated oral administration is required. The SPIDER assay potency of 0.037 mg/kg p.o. (43-fold more potent than CP-99,994) confirms that low oral doses achieve robust peripheral NK1 blockade [2].

Selectivity-Dependent Studies Requiring Clean Pharmacology Without Calcium Channel Confounds

L-741671's calcium channel IC50 >10,000 nM and NK2/NK3 selectivity >1,000 nM [2] make it the preferred NK1 antagonist for studies where off-target calcium channel activity would confound interpretation. Earlier-generation NK1 antagonists such as CP-99,994 carried calcium channel liability that limited their utility as clean pharmacological probes [2]. Researchers investigating NK1-mediated signaling in cardiovascular, neuronal excitability, or pain pathways where L-type calcium channels play a modulatory role should select L-741671 to isolate NK1-specific effects.

Species-Selectivity Studies Exploiting the Human/Ferret vs. Rodent NK1 Affinity Differential

L-741671 displays a pronounced species-dependent affinity profile: Ki = 0.03 nM (human), 0.7 nM (ferret), and 64 nM (rat) [1]. This >2,000-fold human-to-rat selectivity, in contrast to L-743,310's 283-fold window (0.06 nM human vs 17 nM rat), provides a unique tool for studies requiring differential NK1 blockade across species. This property is particularly valuable in xenograft or humanized models where selective blockade of human NK1 receptors is desired while sparing rodent host NK1 function, or in comparative pharmacology studies mapping species-dependent tachykinin receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-741671

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.